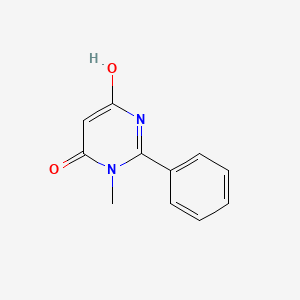

6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

Description

Structure

3D Structure

Properties

CAS No. |

173462-54-9 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-hydroxy-3-methyl-2-phenylpyrimidin-4-one |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(15)7-9(14)12-11(13)8-5-3-2-4-6-8/h2-7,14H,1H3 |

InChI Key |

HIKGVACQRDSKBI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Classical Synthesis Routes to 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

The traditional synthesis of the this compound core structure relies on fundamental organic reactions that have been foundational in heterocyclic chemistry. These methods typically involve the construction of the pyrimidine (B1678525) ring from acyclic precursors through condensation and subsequent cyclization.

Condensation Reactions in this compound Synthesis

The primary classical approach for constructing the 2-phenylpyrimidin-4-one skeleton involves the condensation of a three-carbon component with an amidine. bu.edu.eg Specifically, to obtain the desired 2-phenyl and 6-hydroxy substitutions, the key precursors are benzamidine (B55565) and a derivative of malonic acid, such as diethyl malonate.

This reaction is a type of cyclocondensation where the amidine provides the N-C-N fragment, and the malonic ester provides the C-C-C fragment. The process is typically initiated by a base, such as sodium ethoxide, which deprotonates the active methylene (B1212753) group of the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the benzamidine. A series of intramolecular reactions and eliminations follows, leading to the formation of the heterocyclic ring. The use of a malonic ester as the three-carbon component results in the formation of a hydroxyl group at the 6-position of the pyrimidinone ring upon tautomerization. nih.gov

The initial product of this reaction is 6-hydroxy-2-phenylpyrimidin-4-one. To arrive at the target compound, a subsequent N-methylation step is required to introduce the methyl group at the N-1 position of the pyrimidinone ring. This is a common strategy in the synthesis of N-substituted heterocycles.

Cyclization Strategies for the Pyrimidinone Core of this compound

The cyclization is the critical ring-forming step in the synthesis. Following the initial condensation of benzamidine and diethyl malonate, an intermediate is formed which must undergo intramolecular cyclization to yield the stable pyrimidinone ring. This process involves the elimination of small molecules, typically ethanol (B145695) when diethyl malonate is used, to drive the reaction towards the formation of the heterocyclic product.

The general principle of forming such "malonyl heterocycles" through the cyclocondensation of dinucleophiles (like amidines) with malonic acid derivatives is a cornerstone of classical heterocyclic synthesis. nih.gov This strategy is analogous to the well-known synthesis of barbituric acids, where urea (B33335) condenses with malonates. nih.gov The stability of the resulting six-membered aromatic-like ring of the pyrimidinone provides the thermodynamic driving force for the cyclization process.

Modern and Sustainable Approaches in this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, cost-effective, and environmentally benign methodologies. These modern approaches are applicable to the synthesis of this compound, offering significant advantages over classical methods.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, these principles can be applied in several ways:

Solvent Selection: Replacing hazardous organic solvents with more environmentally friendly alternatives like ethanol or water.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by techniques like grinding or microwave irradiation, reduces waste and simplifies purification. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions are particularly effective in this regard.

Energy Efficiency: Utilizing energy sources like microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. ijres.org

By integrating these principles, the synthesis can be made more sustainable and economically viable.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering dramatic rate enhancements for a wide variety of reactions, including the synthesis of heterocyclic compounds like pyrimidines. nih.govsemanticscholar.org The application of microwave irradiation to the synthesis of the target compound can lead to significantly reduced reaction times, often from hours to minutes, and frequently results in higher product yields and purity. ijres.orgresearchgate.netnih.gov

The mechanism of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating methods. For the synthesis of pyrimidinone derivatives, microwave-assisted procedures have been shown to be highly effective for the key cyclocondensation step. tsijournals.com

The following table illustrates the typical improvements seen when applying microwave synthesis to pyrimidine formation compared to conventional methods, based on findings for structurally related compounds.

Table comparing conventional vs. microwave synthesis for pyrimidine derivatives, adapted from related studies. ijres.org

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound through the cyclocondensation of ethyl benzoylacetate and N-methylurea is believed to proceed through a well-established mechanistic pathway for pyrimidine synthesis. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the mechanism can be inferred from general studies on pyrimidinone formation.

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of N-methylurea on one of the carbonyl carbons of ethyl benzoylacetate. As discussed under regioselectivity, the more nucleophilic nitrogen of the urea is likely to attack the more electrophilic ketone carbonyl.

Formation of a Hemiaminal Intermediate: This initial attack results in the formation of a tetrahedral hemiaminal intermediate.

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration to form a more stable imine or enamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the urea derivative then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon (the ester carbonyl) of the ethyl benzoylacetate moiety. This step leads to the formation of a six-membered heterocyclic ring intermediate.

Elimination of Ethanol: The cyclic intermediate then eliminates a molecule of ethanol from the ester group, leading to the formation of the stable pyrimidinone ring.

Tautomerization: The final product, this compound, exists in a tautomeric equilibrium with its keto form, 1-methyl-2-phenylpyrimidine-4,6(1H,5H)-dione. The hydroxy form is generally favored due to the aromaticity of the pyrimidine ring.

The reaction is typically catalyzed by either an acid or a base.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the β-ketoester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the urea.

Base Catalysis: Under basic conditions, the urea can be deprotonated to form a more potent nucleophile, which then readily attacks the carbonyl carbon of the β-ketoester.

Advanced Spectroscopic and Crystallographic Elucidation of 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis of 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin interactions, a complete picture of the molecular framework and connectivity can be assembled.

The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The phenyl group protons would typically appear in the aromatic region (δ 7.4–8.0 ppm). The single proton on the pyrimidine (B1678525) ring (H-5) is anticipated to resonate as a singlet in the olefinic region. The N-methyl group protons would also yield a characteristic singlet, likely around δ 3.5 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the two carbonyl carbons (C-4 and C-6) would be found in the downfield region (δ 160-170 ppm). The carbons of the phenyl ring and the pyrimidine ring would appear in the aromatic/olefinic region (δ 100–150 ppm), while the N-methyl carbon would be observed in the aliphatic region (around δ 30-40 ppm).

To definitively link these signals, 2D NMR is employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, primarily within the phenyl ring, confirming the ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons (C-5, phenyl C-H, and N-CH₃).

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | ~3.5 (s, 3H) | ~35.0 |

| C2 | - | ~158.0 |

| C4 | - | ~165.0 |

| C5-H | ~5.8 (s, 1H) | ~98.0 |

| C6 | - | ~162.0 |

| 6-OH | Variable (br s, 1H) | - |

| C-ortho (Phenyl) | ~7.8 (m, 2H) | ~128.5 |

| C-meta (Phenyl) | ~7.5 (m, 2H) | ~129.0 |

| C-para (Phenyl) | ~7.6 (m, 1H) | ~131.0 |

| C-ipso (Phenyl) | - | ~132.0 |

The conformation of this compound in solution is largely defined by the rotational freedom around the single bond connecting the phenyl group to the C-2 position of the pyrimidine ring. Due to potential steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrimidine ring, free rotation may be restricted.

This results in a non-planar ground-state conformation where the phenyl ring is twisted out of the plane of the pyrimidine ring. mdpi.com The dihedral angle between these two rings can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between the ortho-protons of the phenyl ring and nearby protons on the pyrimidine ring system, such as the N-methyl protons. The intensity of these cross-peaks is related to the internuclear distance, providing insight into the preferred solution-state conformation. Furthermore, variable-temperature NMR studies could be conducted to probe the energy barrier to rotation. If the rotational barrier is sufficiently high, cooling the sample might lead to the decoalescence of signals for the ortho or meta-protons of the phenyl ring, allowing for the calculation of the rotational energy barrier.

Mass Spectrometry (MS) in the Characterization of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₁H₁₀N₂O₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 219.0815. HRMS analysis would be expected to yield an experimental mass measurement within a very narrow tolerance (typically <5 ppm) of this theoretical value, thereby confirming the elemental composition and reinforcing the structural assignment derived from NMR.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

Based on the fragmentation patterns of related pyrimidinone structures, several key fragmentation pathways can be proposed for this compound. sapub.orgcdnsciencepub.comsphinxsai.com

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds, leading to a fragment ion at m/z 191.0710.

Loss of the Phenyl Group: Cleavage of the C2-phenyl bond could lead to the formation of a phenyl cation (m/z 77.0386) or a pyrimidinone radical cation (m/z 141.0399).

Retro-Diels-Alder (RDA) Reaction: The pyrimidinone ring can undergo RDA-type fragmentation, leading to characteristic neutral losses and fragment ions. For instance, cleavage of the N1-C2 and C4-C5 bonds could lead to the loss of phenyl isocyanate (PhNCO), resulting in a fragment at m/z 100.0655.

Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) from the molecular ion could generate a fragment at m/z 203.0502.

The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

| Proposed Fragment Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₁N₂O₂]⁺ | 219.0815 |

| [M+H - CO]⁺ | [C₁₀H₁₁N₂O]⁺ | 191.0710 |

| [M+H - Ph]⁺ | [C₅H₅N₂O₂]⁺ | 141.0399 |

| [Ph]⁺ | [C₆H₅]⁺ | 77.0386 |

| [M+H - CH₃]⁺ | [C₁₀H₈N₂O₂]⁺ | 203.0502 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3400–3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Sharp bands just above 3000 cm⁻¹ would correspond to aromatic C-H stretching from the phenyl ring, while bands just below 3000 cm⁻¹ would be due to the aliphatic C-H stretching of the methyl group. The most prominent features would likely be the strong C=O stretching vibrations. Due to the different electronic environments, two distinct carbonyl bands are expected in the 1700–1640 cm⁻¹ region. Other significant absorptions would include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings in the 1600–1450 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3400–3200 (broad) |

| C-H stretch (aromatic) | 3100–3000 |

| C-H stretch (aliphatic) | 2980–2850 |

| C=O stretch (pyrimidinone) | 1700–1640 (strong, multiple bands) |

| C=N / C=C stretch (ring) | 1600–1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within a molecule. The conjugated system of this compound, which extends across both the phenyl and pyrimidinone rings, is expected to give rise to strong UV absorption. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show intense absorption bands corresponding to π → π* transitions. Based on data from similar aromatic heterocyclic systems, strong absorption maxima (λmax) would be anticipated in the range of 250–350 nm. researchgate.netresearchgate.net The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.

Vibrational Mode Analysis of this compound via IR

A definitive vibrational mode analysis requires an experimental FT-IR spectrum of this compound. Such a spectrum would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes would include:

O-H Stretching: A broad band, typically in the region of 3400-3200 cm⁻¹, indicative of the hydroxyl group.

C-H Stretching: Signals for the aromatic phenyl C-H bonds (above 3000 cm⁻¹) and the aliphatic methyl C-H bonds (below 3000 cm⁻¹).

C=O Stretching: A strong, sharp absorption band characteristic of the ketone group on the pyrimidinone ring, typically found in the 1700-1650 cm⁻¹ region.

C=N and C=C Stretching: A series of bands in the 1650-1450 cm⁻¹ region corresponding to the pyrimidine ring and the phenyl group.

Without the actual spectrum, a data table of observed frequencies cannot be generated.

Electronic Transitions and Chromophoric Behavior of this compound via UV-Vis

The UV-Vis spectrum for this compound would provide insight into its chromophoric system, which includes the phenyl ring and the pyrimidinone core. The expected electronic transitions would be:

π → π* Transitions: High-intensity absorption bands, likely occurring at shorter wavelengths (e.g., 200-300 nm), associated with the conjugated π-systems of the phenyl and pyrimidinone rings.

n → π* Transitions: Lower-intensity absorption bands, occurring at longer wavelengths, resulting from the promotion of a non-bonding electron (from oxygen or nitrogen atoms) to an anti-bonding π* orbital.

A data table detailing the absorption maxima (λmax) and the nature of these transitions cannot be compiled without experimental data.

X-ray Crystallography for Absolute Structure Determination of this compound

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure. This analysis would confirm the connectivity of the atoms and reveal its conformation in the solid state.

Single Crystal X-ray Diffraction of this compound

To perform this analysis, a suitable single crystal of the compound is required. helsinki.fimdpi.com The diffraction experiment would yield precise data on the crystal's unit cell and atomic positions. This information is typically presented in a crystallographic data table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

As no experimental crystallographic data has been published for this specific compound, this table remains unpopulated.

Intermolecular Interactions and Crystal Packing in this compound

The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. mdpi.com For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) and ring nitrogens are potential acceptors. These interactions are expected to be significant in the crystal packing.

π-π Stacking: The presence of the phenyl ring and the pyrimidinone ring could lead to stacking interactions, where the planes of the rings align to stabilize the crystal structure.

A detailed description and a data table of specific intermolecular contacts (e.g., bond distances and angles of hydrogen bonds) can only be derived from a solved crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | Data not available | Data not available | Data not available | Data not available |

This table cannot be completed without experimental crystallographic data.

Further research and publication of experimental studies on this compound are required to populate the data fields outlined in this article.

Theoretical and Computational Investigations of 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Quantum Chemical Calculations (e.g., DFT) on 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For a molecule like this compound, these calculations would provide invaluable insights into its behavior at the atomic level.

Electronic Structure and Molecular Orbitals of this compound

A DFT study would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of information about its electronic properties can be derived. This includes the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-poor, and is crucial for understanding its reactivity.

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of such studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Energetics and Conformational Analysis of this compound Isomers

This compound can exist in different tautomeric and rotameric forms. For instance, the hydroxyl group can exist in equilibrium with a keto form, and rotation around the single bond connecting the phenyl group to the pyrimidine (B1678525) ring can lead to different conformers.

Quantum chemical calculations are essential for determining the relative energies of these different isomers. By calculating the total electronic energy of each optimized isomer, their relative stabilities can be predicted. This information is critical for understanding which forms of the molecule are most likely to be present under different conditions.

A representative data table for such an analysis would be:

| Isomer/Conformer | Relative Energy (kcal/mol) |

| Tautomer 1 (Hydroxy) | Data not available |

| Tautomer 2 (Keto) | Data not available |

| Rotamer 1 (Phenyl twist angle) | Data not available |

| Rotamer 2 (Phenyl twist angle) | Data not available |

Spectroscopic Parameter Prediction for this compound

DFT and other quantum chemical methods can be used to predict various spectroscopic properties of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the positions of absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for 1H and 13C nuclei.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions and the corresponding absorption wavelengths.

A summary of predicted spectroscopic data would typically be presented as follows:

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | C=O stretch | Data not available |

| IR | O-H stretch | Data not available |

| 1H NMR | -CH3 chemical shift (ppm) | Data not available |

| 13C NMR | C=O chemical shift (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological target, such as a protein, and to understand its behavior in a biological environment.

Ligand-Target Binding Predictions for this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

For this compound, this would involve selecting a relevant protein target and performing docking calculations to predict its binding mode and affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

A typical data table summarizing docking results would include:

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| e.g., Kinase X | Data not available | Data not available |

| e.g., Receptor Y | Data not available | Data not available |

Conformational Flexibility and Stability of this compound in Solvation

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time in a specific environment, such as in a solvent like water. An MD simulation of this compound in water would reveal its conformational flexibility, how it interacts with surrounding water molecules, and the stability of its different conformations in solution.

Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms would be calculated to assess the stability and flexibility of the molecule. The simulation would also provide insights into the hydrogen bonding network between the solute and the solvent.

A summary of findings from an MD simulation could be presented in a table like this:

| Simulation Parameter | Observation |

| RMSD of the molecule | Data not available |

| RMSF of key functional groups | Data not available |

| Average number of hydrogen bonds with water | Data not available |

| Dominant conformations in solution | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological activities of novel derivatives and guiding the design of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For derivatives of this compound, a variety of descriptors can be generated, encompassing different aspects of the molecular structure. These are broadly categorized into 2D and 3D descriptors.

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and include constitutional, topological, and physicochemical properties. For pyrimidine derivatives, commonly used 2D descriptors include:

Constitutional Descriptors: These provide basic information about the molecular composition, such as molecular weight, number of atoms, number of bonds (single, double, triple), and counts of specific atom types or functional groups.

Topological Descriptors: These describe the connectivity of atoms within the molecule. Examples include the Kier & Hall connectivity indices and the Balaban J index, which quantify aspects of molecular size, shape, and branching.

Physicochemical Descriptors: Properties like molar refractivity (SMR), logarithm of the octanol/water partition coefficient (logP), and topological polar surface area (TPSA) are crucial in describing the pharmacokinetic and pharmacodynamic behavior of the compounds.

In a QSAR study on pyrimidine-4,6-diamine derivatives, descriptors such as the presence of aromatic rings (A_Ar), the number of double bonds (B_Dou), positive partial surface area (P. V_P), and negative partial surface area (Q. V_N) were identified as significant. tandfonline.com Another study on substituted pyrimidines utilized 3D Morse and 2D-autocorrelation parameters, including GATS3e, which is derived from the autocorrelation of the topological structure. researchpublish.com

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and provide information about its spatial arrangement. For pyrimidinone analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govthieme-connect.com These methods calculate steric and electrostatic fields around the aligned molecules. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. thieme-connect.com The contribution of these fields provides insights into the structural requirements for optimal interaction with a biological target.

For instance, in a CoMFA study of pyrimidine derivatives, the contributions of steric and electrostatic fields were found to be 47% and 52%, respectively, indicating a slightly greater influence of electrostatic interactions on the biological activity. thieme-connect.com

A summary of descriptor types and their relevance is presented in the table below.

| Descriptor Class | Examples | Relevance to Pyrimidinone Analogs |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts | Basic structural information influencing overall properties. |

| Topological | Connectivity Indices, Balaban J Index | Describes molecular shape, size, and branching, which can affect receptor binding. |

| Physicochemical | SMR, logP, TPSA | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |

| 3D Field-Based | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Crucial for understanding the 3D spatial requirements for ligand-receptor interactions. |

The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. This validation process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Both internal and external validation techniques are employed.

Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. A common method is the leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound, and the cross-validation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is divided into a training set, used to build the model, and a test set of compounds that are not used in model development. The model's ability to predict the activity of the test set compounds is then evaluated. The predictive correlation coefficient (r²_pred) is a key metric for external validation.

Several statistical parameters are used to evaluate the quality of QSAR models for pyrimidine derivatives:

Coefficient of Determination (r²): This measures the goodness of fit of the model to the training set data. Values closer to 1.0 indicate a better fit.

Cross-validated Coefficient (q²): As described above, this assesses the predictive power of the model through internal validation.

Standard Error of Estimation (SEE): This indicates the absolute error of the model in predicting the activity of the training set compounds.

Fischer's Test Value (F-value): This represents the statistical significance of the model.

Predictive r² (r²_pred): This measures the predictive performance of the model on an external test set.

The table below summarizes the statistical validation parameters from various QSAR studies on pyrimidine analogs, which are structurally related to this compound.

| QSAR Model Type | Compound Series | r² | q² | r²_pred | SEE | F-value | Reference |

| CoMFA | Thieno-pyrimidine derivatives | 0.917 | 0.818 | - | - | - | nih.gov |

| CoMSIA | Thieno-pyrimidine derivatives | 0.897 | 0.801 | - | - | - | nih.gov |

| CoMFA | Pyrimidine derivatives (ALK inhibitors) | 0.998 | 0.663 | - | 0.057 | 2401.97 | thieme-connect.com |

| CoMSIA | Pyrimidine derivatives (ALK inhibitors) | 0.988 | 0.730 | - | 0.150 | 542.933 | thieme-connect.com |

| MLR | Pyrimidine-4,6-diamine derivatives | 0.89 | 0.65 | - | - | - | tandfonline.com |

| ANN | Pyrimidine-4,6-diamine derivatives | 0.95 | - | - | - | - | tandfonline.com |

| MLR | Pyrimidine derivatives (VEGFR-2 inhibitors) | 0.889 | - | - | - | - | nih.gov |

| ANN | Pyrimidine derivatives (VEGFR-2 inhibitors) | 0.998 | - | - | - | - | nih.gov |

| CoMFA-RG | Thienopyrimidine and thienopyridine derivatives | 0.97 | 0.70 | 0.86 | - | - | nih.gov |

| CoMSIA | Thienopyrimidine and thienopyridine derivatives | 0.97 | 0.72 | 0.88 | - | - | nih.gov |

These studies demonstrate that QSAR models with high statistical significance and predictive power can be developed for pyrimidine-based compounds. The robustness of these models, as indicated by the validation parameters, supports their utility in the rational design and activity prediction of new analogs related to this compound.

Investigation of Biological Interactions and Molecular Mechanisms of 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Enzymatic Inhibition Studies of 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

No specific studies detailing the enzymatic inhibition properties of this compound were identified. Consequently, information regarding its kinetic mechanisms and the structural basis for any potential enzyme binding is unavailable. Research on other pyrimidinone-containing compounds suggests a potential for enzyme interaction, but direct evidence for this specific molecule is lacking.

Receptor Binding and Modulation by this compound

While the broader class of 6-phenylpyrimidin-4-ones has been investigated as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, there is no specific research detailing the receptor binding profile or allosteric modulatory effects of this compound. nih.govnih.govresearchgate.net Studies on related compounds have identified them as potential treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govnih.govnih.gov However, the specific interactions of this compound with any receptor, including ligand-receptor interactions and potential allosteric modulation mechanisms, remain uncharacterized in the available literature. Another related compound, 6-hydroxy-5-phenyl sulfonylpyrimidin-4(1H)-one, has been identified as an agonist for the APJ receptor, highlighting the diverse potential bioactivities within this chemical class. nih.gov

Cellular Pathway Perturbations by this compound (In Vitro Models)

There is a lack of in vitro studies investigating the effects of this compound on cellular pathways. Research on other neurotoxins that affect cellular bioenergetics, such as 1-methyl-4-phenylpyridinium (MPP+) and 6-hydroxydopamine (6-OHDA), demonstrates how specific compounds can perturb cellular functions, leading to cell death through distinct mechanisms. nih.govplos.org However, no such data is available for this compound.

Molecular Targets of this compound in Cellular Systems

Research into the specific molecular targets of this compound is still emerging. However, studies on closely related 6-phenylpyrimidin-4-one analogs have identified the M1 muscarinic acetylcholine receptor (M1 mAChR) as a primary molecular target. nih.govnih.gov These analogs act as positive allosteric modulators (PAMs) at this receptor. nih.govnih.gov PAMs bind to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine. This binding enhances the receptor's response to acetylcholine without directly activating it. nih.gov

The M1 mAChR is a G protein-coupled receptor that plays a crucial role in cognitive functions, making it a therapeutic target for conditions like Alzheimer's disease and schizophrenia. nih.gov The allosteric modulation by 6-phenylpyrimidin-4-one derivatives suggests that this class of compounds, potentially including this compound, could influence neuronal signaling and function. The molecular interaction is believed to be governed by the modulation of the affinity of the primary ligand for the receptor. nih.gov

While the M1 mAChR is a key target for this structural class, the broader family of pyrimidinones (B12756618) has been shown to interact with a variety of other molecular targets, highlighting the therapeutic potential of this chemical scaffold. For instance, other pyrimidinone derivatives have been identified as agonists for the APJ receptor, which is involved in cardiovascular function. nih.gov

Table 1: Investigated Molecular Targets of Pyrimidinone Analogs

| Compound Class | Molecular Target | Biological Role of Target |

| 6-Phenylpyrimidin-4-ones | M1 muscarinic acetylcholine receptor (M1 mAChR) | Cognitive function, neuronal signaling |

| Pyrimidinone sulfones | APJ receptor | Cardiovascular function |

Impact on Signal Transduction Pathways by this compound

The engagement of molecular targets by compounds like this compound and its analogs directly influences intracellular signal transduction pathways. For the 6-phenylpyrimidin-4-one analogs that act as PAMs at the M1 mAChR, their effects on signaling have been investigated. nih.gov

These compounds have been shown to potentiate the effects of acetylcholine on several key signaling pathways, including: nih.gov

Inositol (B14025) Monophosphate (IP1) Accumulation: Activation of the M1 mAChR leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is subsequently metabolized to IP1. The accumulation of IP1 is a measure of Gq protein-coupled receptor activation. Studies have shown that 6-phenylpyrimidin-4-one PAMs enhance acetylcholine-mediated IP1 accumulation. nih.govnih.gov

Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) Phosphorylation: The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The M1 mAChR can modulate this pathway, and the allosteric modulation by 6-phenylpyrimidin-4-one analogs can influence the extent of ERK1/2 phosphorylation. nih.gov

β-arrestin-2 Recruitment: β-arrestins are proteins that play a role in the desensitization and internalization of G protein-coupled receptors, as well as in initiating G protein-independent signaling. The recruitment of β-arrestin-2 is another downstream event that can be influenced by the allosteric modulation of the M1 mAChR. nih.gov

The allosteric potentiation by these compounds generally correlates with the efficiency of the stimulus-response coupling, with little bias towards a specific pathway. nih.gov This suggests a broad enhancement of the natural signaling initiated by the endogenous agonist.

Table 2: Signal Transduction Pathways Modulated by 6-Phenylpyrimidin-4-one Analogs

| Signal Transduction Pathway | Effect of Modulation | Cellular Function |

| Inositol Monophosphate (IP1) Accumulation | Enhanced | Second messenger signaling, calcium release |

| ERK1/2 Phosphorylation | Influenced | Cell growth, proliferation, differentiation |

| β-arrestin-2 Recruitment | Influenced | Receptor desensitization, G protein-independent signaling |

Antimicrobial Mechanistic Studies with this compound Analogs (Molecular Level)

While the primary focus of research on 6-phenylpyrimidin-4-one derivatives has been on their effects on the central nervous system, the pyrimidine (B1678525) scaffold is also a well-established pharmacophore in antimicrobial agents. mdpi.com The specific antimicrobial mechanisms of this compound analogs are not yet extensively documented. However, based on the known mechanisms of other pyrimidine derivatives and antimicrobial compounds, potential molecular-level interactions can be proposed.

Interactions with Essential Microbial Enzymes and Proteins

A common mechanism of antimicrobial action is the inhibition of essential microbial enzymes. For pyrimidine analogs, a key target is often dihydrofolate reductase (DHFR). sciencescholar.us This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. mdpi.com Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death. sciencescholar.us While direct evidence for DHFR inhibition by this compound analogs is lacking, it represents a plausible mechanism of action that warrants further investigation.

Other essential microbial enzymes that could potentially be targeted by such analogs include those involved in cell wall synthesis, protein synthesis, and metabolic pathways. mdpi.com For example, some heterocyclic compounds have been shown to inhibit enzymes like urease and carbonic anhydrase, although the activity of 4-hydroxycoumarin (B602359) derivatives against urease was not significant. scielo.brresearchgate.net

Table 3: Potential Microbial Enzyme Targets for Pyrimidine Analogs

| Enzyme Target | Function | Consequence of Inhibition |

| Dihydrofolate Reductase (DHFR) | Tetrahydrofolate synthesis | Disruption of DNA and amino acid synthesis |

| Mur Ligases | Peptidoglycan synthesis | Inhibition of cell wall formation |

| Topoisomerases | DNA replication | Inhibition of bacterial growth |

Disruption of Microbial Cell Wall/Membrane Integrity by this compound Derivatives

The bacterial cell wall and membrane are critical structures for microbial survival, providing structural integrity and controlling the passage of substances into and out of the cell. nih.govnih.gov Disruption of these barriers is a well-established antimicrobial strategy.

Some antimicrobial compounds exert their effects by interfering with the synthesis of peptidoglycan, the primary component of the bacterial cell wall. nih.gov This can involve the inhibition of enzymes essential for the synthesis of peptidoglycan precursors. Other compounds can directly interact with the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.com For instance, the antimicrobial action of 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been linked to membrane damage and disruption of membrane integrity. mdpi.com

While specific studies on the effects of this compound derivatives on microbial cell walls and membranes are not yet available, this remains a potential avenue for their antimicrobial activity. Future research could explore the ability of these compounds to permeabilize microbial membranes or inhibit key enzymes in the cell wall biosynthesis pathway.

Derivatization and Structure Activity Relationship Sar Studies of 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Rational Design of 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one Analogs

Peripheral Modifications on the Phenyl Ring of this compound

Information on the specific peripheral modifications of the phenyl ring of this compound and their impact on biological activity is not available.

Substituent Effects on the Pyrimidinone Core of this compound

Detailed studies on the effects of various substituents on the pyrimidinone core of this particular molecule have not been found.

Bioisosteric Replacements in this compound Derivatives

While the principles of bioisosteric replacement are well-established in medicinal chemistry, specific examples and their outcomes for this compound derivatives are not documented in the available resources.

Synthesis of Novel this compound Derivatives

Specific synthetic protocols for novel derivatives of this compound are not described in the provided search results.

Correlation of Structural Modifications with Biological Interaction Profiles of this compound Analogs (In Vitro)

In the absence of synthesized analogs and subsequent biological testing, no data is available to correlate structural modifications with in vitro biological interaction profiles.

Pharmacophore Modeling for this compound Scaffolds

Specific pharmacophore models for the this compound scaffold have not been developed or published in the available literature.

Table of Compounds Mentioned:

Since no specific derivatives were discussed, a table of compounds cannot be generated.

Advanced Analytical Research Applications of 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Chromatographic Method Development for 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one and its Derivatives

Chromatographic techniques are fundamental for the separation and analysis of pyrimidine (B1678525) derivatives from complex mixtures. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods, often coupled with mass spectrometry for enhanced identification capabilities.

High-Performance Liquid Chromatography (HPLC) Method Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of pyrimidine derivatives. researchgate.net The optimization of HPLC methods is crucial for achieving good resolution, sensitivity, and reproducibility. Key parameters that are typically optimized include the stationary phase, mobile phase composition, flow rate, and detector settings.

For pyrimidinone derivatives, C8 and C18 silica (B1680970) gel columns are commonly used. researchgate.net The separation is often achieved using a mobile phase consisting of a buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the concentration of the organic modifier is varied during the run, can be effective for separating compounds with a range of polarities. nih.govresearchgate.net UV detection is frequently used, with the wavelength set to the absorbance maximum of the analyte, which for many pyrimidine derivatives is in the range of 220-280 nm. nih.gov

Table 1: Representative HPLC Method Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8, (50-250 mm length, 4.6 mm I.D., 5 µm particle size) |

| Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis at 220-280 nm |

| Temperature | Ambient (25-40 °C) |

This table presents a generalized set of starting conditions for the HPLC analysis of pyrimidinone-type compounds, based on common practices in the field. researchgate.netnih.gov

Gas Chromatography (GC) and Hyphenated Techniques for this compound Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable pyrimidine compounds. nih.govacs.org For non-volatile or thermally labile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. nih.gov Silylation is a common derivatization technique used for pyrimidine bases. nih.gov

The optimization of a GC method involves selecting the appropriate capillary column, temperature programming, and carrier gas flow rate. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the compounds, allowing for definitive identification. acs.orgnih.gov

Table 2: Typical GC-MS Parameters for Derivatized Pyrimidine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at ~1 mL/min |

| Oven Program | Initial temp. ~100°C, ramped to ~280-300°C |

| Injection Mode | Split/Splitless |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization |

This table outlines common starting parameters for GC-MS analysis of pyrimidine derivatives following a derivatization step to enhance volatility. acs.orgsemanticscholar.org

Electrochemical Behavior and Analytical Sensing Applications of this compound

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds, including many heterocyclic molecules.

Voltammetric Studies of this compound

Voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the oxidation and reduction behavior of pyrimidinone derivatives. researchgate.netnih.gov The pyrimidine ring, particularly the azomethine group, can be electrochemically active. nih.gov The presence of the hydroxyl and phenyl groups on the this compound structure would also influence its electrochemical properties.

Studies on similar pyrimidine compounds have shown that they can undergo reduction at a hanging mercury drop electrode (HMDE) or oxidation at a glassy carbon electrode (GCE). researchgate.netnih.govmdpi.com The peak potentials and currents are dependent on factors like the pH of the supporting electrolyte, scan rate, and the specific substituents on the pyrimidine ring. nih.gov For instance, some pyrimidine-containing drugs exhibit reduction peaks at potentials around -1.2 V in a neutral pH buffer. nih.gov Adsorptive stripping voltammetry can be employed to preconcentrate the analyte on the electrode surface, significantly enhancing the sensitivity of the measurement. nih.gov

Table 3: Voltammetric Analysis Parameters for Pyrimidine Derivatives

| Parameter | Typical Condition |

|---|---|

| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE), Hanging Mercury Drop Electrode (HMDE) |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |

| Supporting Electrolyte | Britton-Robinson buffer, Phosphate buffer |

| pH Range | Acidic to neutral (pH 3-7) |

| Scan Rate | 50-200 mV/s |

This table summarizes typical experimental conditions for investigating the electrochemical properties of pyrimidine-based compounds. nih.govstuba.sk

Development of Electrochemical Sensors Utilizing this compound Related Principles

The unique electrochemical properties of pyrimidinone derivatives can be harnessed to develop novel electrochemical sensors. These sensors often rely on the modification of an electrode surface with a material that selectively interacts with the target analyte, producing a measurable electrical signal. mdpi.commdpi.com

While specific sensors based on this compound are not widely reported, the principles of pyrimidine chemistry can be applied. For example, pyrimidine derivatives can be incorporated into molecularly imprinted polymers (MIPs) or used as recognition elements on nanostructured electrode materials (e.g., those using graphene or gold nanoparticles). mdpi.comresearchgate.net Such sensors could be designed for the detection of complementary molecules, metal ions, or other species of biological and environmental interest, where the pyrimidinone structure provides specific binding sites. nih.gov The development of these platforms involves fabricating the sensor and then characterizing its performance in terms of sensitivity, selectivity, linearity, and stability. nih.gov

Spectrophotometric and Fluorescence-Based Analytical Methods for this compound

Spectrophotometric and fluorescence methods are valuable for the quantification of compounds that possess chromophores or fluorophores.

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying pyrimidine derivatives in bulk or simple formulations. nih.gov The method involves measuring the absorbance of the compound at its wavelength of maximum absorption (λmax). For a newly synthesized pyrimidine derivative, a λmax of 275 nm has been reported. nih.gov The method is validated for linearity, accuracy, and precision according to established guidelines. nih.gov In some cases, derivatization reactions that produce a colored product can be employed to enhance sensitivity and selectivity, with the absorbance measured in the visible region. nih.govjst.go.jp

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorbance spectroscopy. Many heterocyclic compounds, including pyrimidine derivatives, are inherently fluorescent or can be derivatized to become fluorescent. The fluorescence quantum yield of pyrimidine-pyrimidone photoadducts, for example, has been studied, indicating that the emission properties are dependent on the specific structure and substituents. nih.gov The development of a fluorescence-based method would involve determining the optimal excitation and emission wavelengths and investigating the influence of solvent and pH on the fluorescence intensity.

Table 4: Spectroscopic Properties of Representative Pyrimidine Derivatives

| Method | Parameter | Typical Value/Range |

|---|---|---|

| UV-Vis Spectrophotometry | λmax | ~275 nm |

| UV-Vis Spectrophotometry | Linear Range | 50 - 150 µg/mL |

| Derivative Spectrophotometry | Measurement Wavelength | 245 nm (for resolving mixtures) |

| Fluorescence Spectroscopy | Excitation Wavelength | Dependent on specific structure |

| Fluorescence Spectroscopy | Emission Wavelength | Dependent on specific structure |

This table presents characteristic spectroscopic data for pyrimidine derivatives based on published analytical methods. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 6 Hydroxy 1 Methyl 2 Phenylpyrimidin 4 One

Exploration of Novel Synthetic Strategies for 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one

The development of novel synthetic strategies for this compound is pivotal for improving efficiency, sustainability, and access to a diverse range of analogs. Current research in pyrimidinone synthesis highlights a shift towards greener and more advanced methodologies.

Future synthetic explorations for this specific compound are likely to focus on several key areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times and improve yields for various pyrimidine (B1678525) derivatives. ijsat.org The application of MAOS to the synthesis of this compound could offer a more efficient route compared to conventional heating methods.

Catalyst-Driven Methods: The use of novel catalysts, including nanocatalysts and biocatalysts, is an emerging trend in organic synthesis. ijsat.org Investigating different catalytic systems could lead to milder reaction conditions and improved selectivity for the synthesis of the target molecule and its derivatives.

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, provide a powerful tool for the one-pot synthesis of complex heterocyclic structures like pyrimidinones (B12756618). ijsat.org Designing a multicomponent strategy for this compound would enhance synthetic efficiency by combining multiple steps into a single operation.

Eco-Friendly and Sustainable Approaches: A growing emphasis on green chemistry is driving the adoption of environmentally benign solvents, and solvent-free reaction conditions. ijsat.org Future synthetic routes for this compound will likely be designed to minimize waste and environmental impact.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Optimization of power and temperature |

| Novel Catalysis | Milder conditions, higher selectivity | Catalyst cost and recyclability |

| Multicomponent Reactions | High efficiency, atom economy | Substrate scope and compatibility |

| Green Chemistry Approaches | Reduced environmental impact | Solvent selection, energy efficiency |

Advanced Mechanistic Studies of this compound Biological Interactions

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its development as a therapeutic agent. Advanced mechanistic studies will be crucial in elucidating its interactions with biological targets.

Key research avenues in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure—specifically the N-methyl, 2-phenyl, and 6-hydroxy groups—will help to identify the key structural features required for biological activity. For instance, studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the phenyl ring can significantly impact inhibitory potency against specific enzymes. acs.org

Computational Modeling and Docking: In silico techniques such as molecular docking can predict the binding modes of this compound with potential protein targets. This approach has been successfully used to understand the interactions of other pyrimidinone-based inhibitors. nih.gov

X-ray Crystallography: Obtaining co-crystal structures of the compound bound to its biological target would provide definitive, high-resolution insights into the binding interactions, guiding further rational drug design. nih.gov

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) can be employed to quantitatively measure the binding affinity and kinetics of the compound with its target proteins, providing valuable data for lead optimization. nih.gov

Table 2: Advanced Mechanistic Study Techniques

| Technique | Information Gained | Relevance to Research |

|---|---|---|

| SAR Studies | Identification of key functional groups for activity | Guides the design of more potent analogs |

| Molecular Docking | Prediction of binding modes and interactions | Prioritizes compounds for synthesis and testing |

| X-ray Crystallography | High-resolution 3D structure of the complex | Provides a detailed map for structure-based design |

| Biophysical Assays | Quantitative binding affinity and kinetics | Allows for precise measurement of compound potency |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These technologies can be applied to accelerate research on this compound in several ways.

Future applications of AI and ML in this context include:

Predictive Bioactivity Modeling: ML algorithms can be trained on existing data for pyrimidinone derivatives to predict the biological activity of novel, unsynthesized analogs of this compound. scirp.orgnih.gov This can help to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency and low toxicity.

Synthesis Pathway Optimization: AI can be used to predict and optimize synthetic routes, identifying the most efficient and cost-effective methods for producing the compound and its derivatives. preprints.org

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug development. AI models can predict these properties for virtual compounds, reducing the need for extensive experimental testing.

Table 3: AI and Machine Learning Applications in Pyrimidinone Research

| Application | Potential Impact | Example Tools/Methods |

|---|---|---|

| Bioactivity Prediction | Prioritization of synthetic targets | QSAR, Random Forest, Neural Networks scirp.orgrepcomseet.org |

| De Novo Design | Generation of novel, optimized structures | Generative Adversarial Networks (GANs) |

| Synthesis Optimization | More efficient and sustainable synthesis | Retrosynthesis prediction algorithms preprints.org |

| ADMET Prediction | Early identification of potential liabilities | In silico ADMET modeling software |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The this compound scaffold holds promise for the development of such probes.

Emerging research in this area will likely focus on:

Fluorescent Probes: Modification of the this compound structure to incorporate a fluorophore could enable the visualization of its localization and interaction with cellular targets using fluorescence microscopy. The design of such probes often involves linking the core scaffold to a fluorescent dye. rsc.orgmdpi.com

Photoaffinity Probes: The introduction of a photoreactive group, such as a diazirine or benzophenone, onto the pyrimidinone core would allow for the covalent cross-linking of the probe to its target protein upon UV irradiation. nih.govenamine.net This is a powerful technique for target identification and validation.

Biotinylated Probes: Attaching a biotin (B1667282) tag to the molecule would facilitate the affinity-based purification of its binding partners from cell lysates, another valuable method for target deconvolution.

The development of these chemical probes will be instrumental in elucidating the mechanism of action of this compound and identifying its specific molecular targets within the cell.

Table 4: Types of Chemical Probes and Their Applications

| Probe Type | Modification | Application |

|---|---|---|

| Fluorescent Probe | Incorporation of a fluorophore | Visualization of cellular localization and interactions |

| Photoaffinity Probe | Addition of a photoreactive group | Covalent labeling and identification of target proteins |

| Biotinylated Probe | Attachment of a biotin tag | Affinity purification of binding partners |

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxy-1-methyl-2-phenylpyrimidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidinone derivatives often employs one-pot multicomponent reactions. For example, dihydropyrimidinones are synthesized via Biginelli-type reactions using urea/thiourea, aldehydes, and β-ketoesters under acidic conditions . For this compound, modifications may involve:

- Catalyst Selection : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) to enhance cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) or ethanol/water mixtures to improve solubility of intermediates.

- Temperature Control : Reactions typically proceed at 80–100°C to balance kinetics and thermal degradation .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. How can spectroscopic and chromatographic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (broad singlet, δ 5.0–5.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) at δ 160–170 ppm, aromatic carbons at δ 120–140 ppm, and methyl carbons at δ 20–25 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time calibration against standards is essential .

Advanced Research Questions

Q. How can structural data discrepancies between X-ray crystallography and solution-state NMR be resolved for pyrimidinone derivatives?

- Methodological Answer : Discrepancies often arise due to conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR Studies : Variable-temperature NMR to detect rotameric equilibria or tautomeric shifts in solution .

- Computational Modeling : Density Functional Theory (DFT) calculations to compare optimized geometries with crystallographic data (e.g., bond lengths, dihedral angles) .

- Complementary Techniques : Pairing X-ray data with solid-state NMR or IR spectroscopy to validate hydrogen-bonding networks .

For example, crystallographic studies of analogous compounds (e.g., 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one) revealed planar pyrimidine rings, while NMR indicated slight puckering in solution .

Q. What experimental strategies address conflicting biological activity data in enzyme inhibition studies?

- Methodological Answer : Contradictions may stem from assay conditions or off-target effects. Mitigation approaches:

- Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm dose dependency .

- Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes.

- Selectivity Profiling : Screen against related enzymes (e.g., kinases, phosphatases) to rule out nonspecific binding .

- Cellular Assays : Validate in vitro findings with cell-based models (e.g., apoptosis assays, Western blotting for target phosphorylation) .

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Methodological Answer :

- Directing Group Utilization : The hydroxyl group at position 6 can act as a directing group for C–H activation. For example:

- Palladium-Catalyzed Arylation : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to introduce aryl groups at position 5 .

- Protection/Deprotection Strategies :

- Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before alkylation or acylation at position 4 .

- Deprotect with tetrabutylammonium fluoride (TBAF) post-functionalization .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported for pyrimidinone derivatives in different solvents?

- Methodological Answer : Solubility variations may reflect pH-dependent tautomerism or solvent polarity effects. Systematic approaches include:

- pH-Solubility Profiling : Measure solubility in buffered solutions (pH 1–12) to identify ionization states .

- Hansen Solubility Parameters : Correlate solubility with solvent polarity (δD, δP, δH) to optimize formulation .

- Co-solvent Screening : Test binary mixtures (e.g., DMSO/water, ethanol/PEG) to enhance solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.